3-[(Difluoromethyl)sulfanyl]propanoic acid
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Overview
Description
3-[(Difluoromethyl)sulfanyl]propanoic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Difluoromethyl)sulfanyl]propanoic acid typically involves the introduction of a difluoromethyl group to a sulfanyl group, followed by the attachment of this intermediate to a propanoic acid backbone. One common method involves the reaction of a difluoromethylating agent with a thiol compound, followed by subsequent reactions to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-[(Difluoromethyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(Difluoromethyl)sulfanyl]propanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Difluoromethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-[(Trifluoromethyl)sulfanyl]propanoic acid
- 3-[(Methylsulfanyl)propanoic acid
- 3-[(Ethylsulfanyl)propanoic acid
Uniqueness: 3-[(Difluoromethyl)sulfanyl]propanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H6F2O2S |
---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
3-(difluoromethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C4H6F2O2S/c5-4(6)9-2-1-3(7)8/h4H,1-2H2,(H,7,8) |
InChI Key |
PGMDMEWZKMYRLV-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(F)F)C(=O)O |
Origin of Product |
United States |
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